molecular formula C11H16N2 B12113192 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-

1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-

Katalognummer: B12113192
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: QRAUFFKHTOMHCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.2581 g/mol . This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological activities. Benzodiazepines are widely studied for their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones or aldehydes, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the benzodiazepine ring .

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

2,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C11H16N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-6,8-9,12-13H,7H2,1-2H3

InChI-Schlüssel

QRAUFFKHTOMHCX-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(NC2=CC=CC=C2N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.